Secohalichondramide
Description
Secohalichondramide is a marine-derived oxazole-containing metabolite isolated from the sponge Chondrosia corticata collected in Guam . It belongs to a structural class of compounds characterized by hybrid polyketide-peptide biosynthesis, featuring oxazole and thiazole heterocycles. The compound was identified through spectroscopic analysis (NMR, MS) and differs from its analogs by a "seco" (ring-opened) modification in its macrocyclic structure, which may influence its bioactivity .
Properties
Molecular Formula |
C44H64N4O14 |
|---|---|
Molecular Weight |
873 g/mol |
IUPAC Name |
methyl 4-[4-[(E)-9-[(2E,17E)-1-amino-18-[formyl(methyl)amino]-9,15-dimethoxy-6,10,14-trimethyl-1,13-dioxooctadeca-2,17-dien-7-yl]oxy-7-hydroxy-1-methoxy-2-methyl-3,9-dioxonon-4-enyl]-1,3-oxazol-2-yl]-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C44H64N4O14/c1-27(14-10-11-18-39(45)53)38(23-37(57-7)28(2)19-20-35(52)29(3)36(56-6)17-13-21-48(5)26-49)62-40(54)22-31(50)15-12-16-34(51)30(4)41(58-8)32-24-60-42(46-32)33-25-61-43(47-33)44(55)59-9/h11-13,16,18,21,24-31,36-38,41,50H,10,14-15,17,19-20,22-23H2,1-9H3,(H2,45,53)/b16-12+,18-11+,21-13+ |
InChI Key |
NWHQAZYYZFUYMW-JKQLDQSBSA-N |
Isomeric SMILES |
CC(CC/C=C/C(=O)N)C(CC(C(C)CCC(=O)C(C)C(C/C=C/N(C)C=O)OC)OC)OC(=O)CC(C/C=C/C(=O)C(C)C(C1=COC(=N1)C2=COC(=N2)C(=O)OC)OC)O |
Canonical SMILES |
CC(CCC=CC(=O)N)C(CC(C(C)CCC(=O)C(C)C(CC=CN(C)C=O)OC)OC)OC(=O)CC(CC=CC(=O)C(C)C(C1=COC(=N1)C2=COC(=N2)C(=O)OC)OC)O |
Synonyms |
secohalichondramide |
Origin of Product |
United States |
Comparison with Similar Compounds
Secohalichondramide is structurally and functionally related to other halichondramide derivatives and chondropsin-class metabolites. Below is a detailed comparison:
Structural Comparison
| Compound | Structural Features | Source Organism | Key Modifications |
|---|---|---|---|
| This compound | Oxazole/thiazole rings; seco-macrocyclic structure | Chondrosia corticata (Guam) | Ring-opened ("seco") backbone |
| Neohalichondramide | Oxazole/thiazole rings; intact macrocycle | Chondrosia corticata (Guam) | Methylation at C-19 |
| (19Z)-Halichondramide | Oxazole/thiazole rings; Z-configuration double bond at C-19 | Chondrosia corticata (Guam) | Unsaturated bond geometry |
| Poecillastrin D | Chondropsin-class; tetracyclic framework with lactone ring | Jaspis serpentina | Lactone ring and alkyl side chain |
Key Structural Insights :
- Halichondramides share a conserved oxazole-thiazole core but differ in substituents (e.g., methylation, double-bond geometry), which may modulate bioactivity .
Functional Insights :
- All halichondramides show broad cytotoxicity, likely due to their ability to disrupt cellular membranes or interfere with intracellular targets like actin polymerization .
- Poecillastrin D, a chondropsin-class compound, exhibits higher potency (IC₅₀ = 0.2 µM) but lacks antifungal activity, suggesting divergent mechanisms of action .
Pharmacological Potential
- This compound : Its seco-structure may improve solubility compared to macrocyclic analogs, but stability studies are needed.
- Neohalichondramide : Methylation could enhance metabolic stability, making it a candidate for structural optimization.
- Chondropsins (e.g., Poecillastrin D) : High cytotoxicity but narrow therapeutic windows limit clinical translation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
